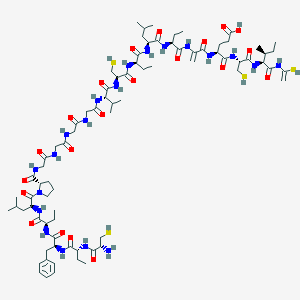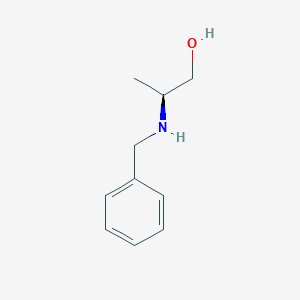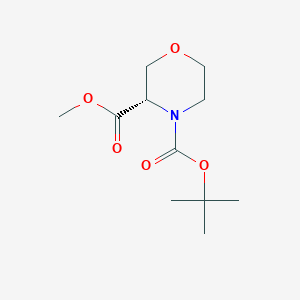![molecular formula C7H5BrN2 B152548 3-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 67058-76-8](/img/structure/B152548.png)
3-bromo-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1H-pyrrolo[2,3-c]pyridine is a brominated heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom makes these compounds suitable for further functionalization through various organic reactions.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves carbon-carbon coupling reactions, as demonstrated in the preparation of related compounds such as 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These methods typically employ palladium-catalyzed reactions, which are a cornerstone in the synthesis of complex organic molecules. Additionally, Fischer indole cyclization in polyphosphoric acid has been utilized to construct the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, showcasing the versatility of synthetic approaches for such heterocycles .
Molecular Structure Analysis
The molecular structure of brominated pyrrolopyridines can be elucidated using techniques such as single-crystal X-ray diffraction (XRD) . These structures often exhibit interesting features like intermolecular hydrogen bonding and π-π interactions, which can influence their physical properties and reactivity. Computational methods, such as density functional theory (DFT), are also employed to predict and analyze the molecular geometry and electronic structure of these compounds .
Chemical Reactions Analysis
Brominated pyrrolopyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, they can participate in nucleophilic aromatic substitution reactions or be used in cross-coupling reactions to introduce different substituents onto the pyridine ring. The bromine atom can also be replaced with other functional groups, expanding the chemical diversity of the pyrrolopyridine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrrolopyridines are influenced by their molecular structure. For example, the presence of bromine can increase the density and molecular weight of the compound. The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, can be computed to predict the reactivity and potential bioactivity of these molecules . Additionally, the nonlinear optical properties of these compounds can be significant due to conjugation effects, which may be exploited in material science applications .
Scientific Research Applications
Chemical Synthesis and Reactivity
3-bromo-1H-pyrrolo[2,3-c]pyridine plays a significant role in the realm of chemical synthesis. The bromination of related compounds, such as pyrrolo[1, 2-a]pyrazine, leads to derivatives like 1-bromo derivatives, showcasing the compound's utility in synthetic organic chemistry. For instance, Paudler and Dunham (1965) explored the bromination of diazaindenes, yielding 1,3-dibromo and 1-bromo derivatives, including compounds related to this compound (Paudler & Dunham, 1965).
Synthesis of Natural Alkaloids
One notable application is in the synthesis of natural alkaloids. Baeza et al. (2010) described the use of this compound derivatives in the synthesis of variolin B, a natural alkaloid. Their research demonstrates the compound's potential in creating complex molecular structures, important in pharmaceutical research (Baeza et al., 2010).
Fischer Cyclization
Fischer cyclization, a key reaction in heterocyclic chemistry, utilizes derivatives of this compound. Alekseyev et al. (2015) developed a synthesis method for heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating its versatility in creating diverse heterocyclic structures (Alekseyev, Amirova, & Terenin, 2015).
Agrochemical and Material Functionalization
In agrochemicals and functional materials, the functionalization of 1H-pyrrolo[2,3-b]pyridine, a related structure, has been explored. Minakata et al. (1992) studied introducing amino groups and other derivatives to 7-azaindole, showing potential applications in creating multifunctional agents for various industries (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Novel Heterocyclization Methods
The compound is also instrumental in developing novel heterocyclization methods. Mendiola et al. (2004) reported a novel synthesis of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, crucial in the synthesis of marine alkaloids like variolins, using 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine (Mendiola, Baeza, Alvarez-Builla, & Vaquero, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The compound has been used as a starting material in a recent synthesis of azaserotonin . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . These findings suggest that “3-bromo-1H-pyrrolo[2,3-c]pyridine” could be further explored for its potential applications in medicinal chemistry and drug development.
properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGAQTLMZAEUKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496997 |
Source


|
| Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67058-76-8 |
Source


|
| Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)





